2-Chloro-1-fluoro-3-methyl-5-nitrobenzene

Description

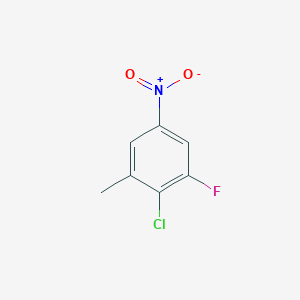

2-Chloro-1-fluoro-3-methyl-5-nitrobenzene is a substituted aromatic compound characterized by a benzene ring with chlorine (Cl), fluorine (F), methyl (CH₃), and nitro (NO₂) groups at positions 2, 1, 3, and 5, respectively. This arrangement creates a unique electronic and steric profile, making it valuable in synthetic chemistry, agrochemicals, and pharmaceuticals.

Properties

Molecular Formula |

C7H5ClFNO2 |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

2-chloro-1-fluoro-3-methyl-5-nitrobenzene |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,1H3 |

InChI Key |

OGQKGEKUQBPWAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-3-methyl-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Adding chlorine and fluorine atoms through electrophilic aromatic substitution reactions using reagents like chlorine gas or fluorine gas in the presence of a catalyst.

Methylation: Introducing a methyl group using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-3-methyl-5-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products

Reduction: 2-Chloro-1-fluoro-3-methyl-5-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: 2-Chloro-1-fluoro-3-carboxy-5-nitrobenzene.

Scientific Research Applications

2-Chloro-1-fluoro-3-methyl-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-3-methyl-5-nitrobenzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-1-fluoro-3-methyl-5-nitrobenzene with structurally related halogenated nitrobenzenes, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous compounds.

Key Observations:

Electron-withdrawing groups (NO₂, CF₃) in analogs like 3-chloro-4-nitrobenzotrifluoride enhance electrophilic reactivity, making them intermediates in herbicide synthesis .

Physicochemical Properties :

- Halogen size impacts molecular weight and boiling points. For example, bromine (254.44 g/mol) and iodine (311.48 g/mol) analogs exhibit higher masses than the target compound .

- Methoxy groups (e.g., 5-chloro-1-fluoro-2-methoxy-3-nitrobenzene) improve solubility in polar solvents, whereas trifluoromethyl (CF₃) groups increase lipophilicity .

Applications :

- Agrochemicals : Fluorinated nitrobenzenes like 3-chloro-4-nitrobenzotrifluoride are precursors for herbicides due to their stability and bioactivity . The target compound’s methyl group may modulate toxicity or environmental persistence.

- Pharmaceuticals : Iodo-substituted analogs (e.g., 5-chloro-2-iodo-3-methyl-1-nitrobenzene) are explored for radiopharmaceuticals, leveraging iodine’s isotopic properties .

Biological Activity

2-Chloro-1-fluoro-3-methyl-5-nitrobenzene, a compound with the molecular formula and a molecular weight of approximately 189.57 g/mol, is an aromatic compound characterized by the presence of a chloro group, a fluoro group, a methyl group, and a nitro group on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.

The structure of this compound allows for diverse chemical reactivity. The nitro group can undergo reduction to form amines, while the chloro and fluoro substituents can participate in nucleophilic substitution reactions. Additionally, electrophilic aromatic substitution can occur due to the electron-withdrawing nature of the nitro group, which enhances the reactivity of the aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClFNO2 |

| Molecular Weight | 189.57 g/mol |

| Boiling Point | Approximately 261.8 °C |

| Density | Around 1.4 g/cm³ |

| IUPAC Name | 1-chloro-2-fluoro-3-methyl-5-nitrobenzene |

Biological Activity

Research into the biological activity of this compound has revealed its potential in several areas:

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. The mechanism often involves interaction with bacterial cell membranes or inhibition of specific enzymatic pathways essential for bacterial survival. For instance, compounds with similar structures have shown efficacy against various strains of bacteria, suggesting that this compound could be developed into a potent antimicrobial agent.

Anticancer Properties

The nitro group in this compound may also play a crucial role in anticancer activity. Research has demonstrated that nitroaromatic compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and interference with cellular signaling pathways. Case studies have shown that similar compounds exhibit selective toxicity toward cancer cells while sparing normal cells.

The biological activity of this compound is primarily attributed to its interactions with biological molecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering their function.

- Reactive Intermediates : The reduction of the nitro group can lead to the formation of reactive intermediates that interact with cellular components, potentially causing oxidative stress.

- Cellular Uptake : The presence of halogen substituents (chlorine and fluorine) may enhance cellular uptake, increasing the compound's bioavailability and efficacy.

Case Studies

Several studies have focused on the biological implications of this compound:

- A study investigating the antimicrobial efficacy of halogenated nitrobenzenes found that compounds similar to this compound exhibited significant activity against gram-positive and gram-negative bacteria .

- Research on anticancer properties highlighted that derivatives with nitro groups showed enhanced cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.